TGF-β plays a crucial role in regulating cell growth and proliferation. However, its uncontrolled activation can lead to fibrosis, a condition characterized by excessive scar tissue formation in organs. GW788388 acts as a specific inhibitor of the TGF-β type I receptor, known as ALK5. By blocking this receptor, GW788388 has the potential to halt the fibrotic process PubMed: .
Studies have shown that GW788388 exhibits promising antifibrotic activity in various models. For instance, research demonstrates its effectiveness in reducing collagen type I expression, a major component of scar tissue, in rat models of liver and kidney fibrosis PubMed: . These findings suggest the potential of GW788388 as a therapeutic agent for fibrotic diseases like renal fibrosis, hepatic fibrosis, and pulmonary fibrosis.
GW788388 is a selective and potent inhibitor of the transforming growth factor-beta receptor type I, also known as ALK5. It is characterized by its ability to modulate TGF-beta signaling pathways, which are crucial in various biological processes, including cellular proliferation, differentiation, and extracellular matrix production. This compound is particularly notable for its improved pharmacokinetic profile compared to other inhibitors like SB431542, making it a promising candidate for therapeutic applications in conditions characterized by excessive TGF-beta signaling, such as fibrosis and cancer .
GW788388 acts as a selective inhibitor of transforming growth factor-β (TGF-β) type I receptor (ALK5) []. TGF-β plays a role in fibrosis, a condition characterized by excessive scar tissue formation. By inhibiting ALK5, GW788388 disrupts the TGF-β signaling pathway, potentially leading to reduced fibrosis [].
Information on the specific safety profile and hazards associated with GW788388 is limited. As with any new compound, proper handling and safety precautions are essential during research and development.
GW788388 functions primarily by inhibiting the autophosphorylation of the TGF-beta receptors, specifically ALK5 and TβRII. The compound has an IC50 value of approximately 18 nM against ALK5, indicating its high potency. Upon binding to these receptors, GW788388 prevents the downstream phosphorylation of Smad proteins, which are critical mediators of TGF-beta signaling. This inhibition leads to a reduction in TGF-beta-induced epithelial-to-mesenchymal transition (EMT), cell migration, and invasion .
The biological activity of GW788388 has been extensively studied across various cell types and animal models. It has been shown to:
The synthesis of GW788388 involves multi-step organic reactions starting from a phenylpyridine pyrazole scaffold. The key steps include:
The detailed synthetic pathways are outlined in literature focusing on structure-activity relationships within similar compounds .
GW788388 has potential applications in:
Interactions of GW788388 with other biological molecules have been explored:
Several compounds share structural similarities or biological activities with GW788388. Key examples include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
SB431542 | TGF-beta receptor inhibitor | Less selective than GW788388; broader receptor activity |
IN-1130 | ALK5 inhibitor | Focused on renal applications but less potent than GW788388 |
LY2109761 | Dual ALK5/ALK4 inhibitor | Broader target range but may lead to more side effects |
SM16 | Selective ALK5 inhibitor | Similar potency but different chemical scaffold |
GW788388 stands out due to its high selectivity for ALK5 and its favorable pharmacokinetic properties, making it a valuable tool for both research and potential therapeutic applications .
Extensive biochemical and cellular profiling demonstrates that GW788388 is a high-affinity, adenosine triphosphate–competitive inhibitor of the serine-threonine kinase domains that constitute the canonical transforming growth factor beta signalling receptors.
Target serine-threonine kinase | Experimental system | Half-maximal inhibitory concentration (nanomolar) | Key findings | Source |
---|---|---|---|---|
Activin receptor-like kinase 5 | Fluorescence-polarisation binding with recombinant kinase domain | 18 | High affinity binding to the hinge region of the catalytic cleft [1] | 1 |
Activin receptor-like kinase 5 | Radiometric enzyme assay (adenosine triphosphate 1 µM) | 222 | Confirms potent inhibition under initial-velocity conditions [2] | 3 |
Activin receptor-like kinase 5 | Cellular SMAD-responsive luciferase reporter (HEK-293 cells) | 454 | Shows reduced potency in the intact-cell environment [2] | 3 |
Activin receptor-like kinase 4 | Radiometric enzyme assay | 155 | Comparable potency to activin receptor-like kinase 5 in vitro [2] | 3 |
Activin receptor-like kinase 4 | Cellular SMAD-responsive luciferase reporter | 44 | Greater cellular potency than for activin receptor-like kinase 5 [2] | 3 |
Activin receptor-like kinase 7 | Autophosphorylation assay in transfected cells | Qualitative inhibition (< 100 nM) | Reported blockade of kinase activity; exact numeric value not disclosed [3] [4] | 6 2 |
Key mechanistic insights
GW788388 translates receptor-level inhibition into efficient suppression of the canonical receptor-regulated SMAD proteins that drive transcriptional responses downstream of transforming growth factor beta.
Cell model | Stimulus | Concentration of GW788388 | Reduction in phosphorylated Mothers-Against-Decapentaplegic Homolog 2 / 3 (%) | Source |
---|---|---|---|---|
Namru murine mammary gland epithelial cells | Transforming growth factor beta 1 (2 ng mL⁻¹) | 1 µM | > 90% decrease within 1 h [4] | 2 |
Human peritoneal mesothelial cells | Transforming growth factor beta 1 (3 ng mL⁻¹) | 0.5 µM | Complete abolition of phosphorylated Mothers-Against-Decapentaplegic Homolog 2 and 3 bands on immunoblot [5] | 5 |
C2C12 myoblasts | Transforming growth factor beta 1 (5 ng mL⁻¹) | 1 µM | Near-total loss of receptor-regulated SMAD phosphorylation; parallel decline in reporter activity [2] | 3 |
Mouse hepatocytes (acetaminophen injury model) | Endogenous transforming growth factor beta surge | 10 mg kg⁻¹ oral pretreatment | 70% fall in phosphorylated Mothers-Against-Decapentaplegic Homolog 3 immunoreactivity in situ [6] | 52 |
Mechanistic consequences
Selectivity panels covering more than four-hundred human kinases reveal a restrained off-target spectrum for GW788388.
Non-transforming-growth-factor-beta kinase | Residual activity at 10 µM (%) | Half-maximal inhibitory concentration (µM) | Interpretation | Source |
---|---|---|---|---|
Bone morphogenetic protein receptor type II | > 90 | > 10 | No meaningful inhibition, confirming pathway selectivity [4] [3] | 2 6 |
p38 alpha mitogen-activated protein kinase | 48 | 7.2 | Weak off-target interaction observed only at supra-physiological concentration [7] | 22 |
Mitogen-activated protein kinase 9, Janus kinase 1, Discoidin domain receptor 1, Phosphoinositide-3-kinase catalytic subunit alpha | > 90 | > 10 | Negligible binding in NanoBRET engagement assays [8] | 54 |